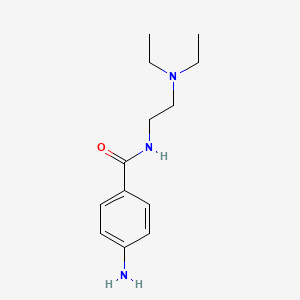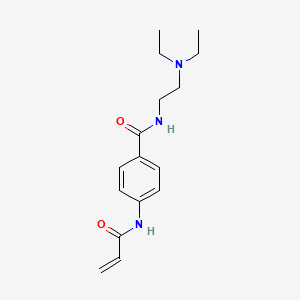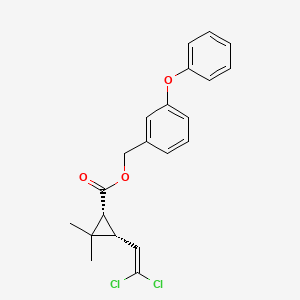
Procainamid
Übersicht
Beschreibung
Procainamide is a medication primarily used to treat life-threatening ventricular arrhythmias. It is classified as a class Ia antiarrhythmic agent and functions by blocking sodium channels in the heart, thereby stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . Procainamide is structurally similar to procaine but contains an amide group instead of an ester group, which contributes to its longer half-life .
Wirkmechanismus
- Its role is to stabilize the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Wissenschaftliche Forschungsanwendungen
Procainamide has a wide range of scientific research applications across various fields:
Chemistry: Procainamide is used as a fluorescent tag for glycan analysis in high-throughput hydrophilic interaction chromatography (HILIC) with fluorescence and mass spectrometry detection. It enhances the sensitivity and ionization efficiency of the analysis .
Biology: In biological research, procainamide is used to study the effects of sodium channel blockers on neuronal and cardiac cells. It helps in understanding the mechanisms of action of antiarrhythmic agents and their impact on cellular functions .
Medicine: Procainamide is extensively used in clinical settings to manage ventricular arrhythmias. It is also used in pharmacokinetic studies to understand its metabolism and the formation of its major metabolite, N-acetylprocainamide .
Industry: Procainamide is used in the pharmaceutical industry for the production of antiarrhythmic medications. Its industrial synthesis and purification processes ensure high-quality products for medical use .
Biochemische Analyse
Biochemical Properties
Procainamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes necessary for impulse initiation and conduction . Procainamide also interacts with the IKr rectifier potassium current, inhibiting it and contributing to its antiarrhythmic effects . Additionally, it induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .
Cellular Effects
Procainamide affects various types of cells and cellular processes. It influences cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes, which affects cell signaling pathways and gene expression . Procainamide’s impact on cellular metabolism includes altering the effective refractory period of the atria and ventricles, thereby affecting the heart’s electrical activity . It also has been shown to induce a positive antinuclear antibody (ANA) test, which may or may not accompany symptoms of a lupus erythematosus-like syndrome .
Molecular Mechanism
The molecular mechanism of procainamide involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . Procainamide also inhibits the IKr rectifier potassium current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes . These interactions contribute to its antiarrhythmic effects by depressing ventricular excitability and increasing the stimulation threshold of the ventricle during diastole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of procainamide change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of a lupus erythematosus-like syndrome . The stability and degradation of procainamide in laboratory settings are influenced by its metabolism and excretion. It is metabolized in the liver and excreted by the kidneys, with a half-life of approximately 2.5 to 4.5 hours . Long-term effects on cellular function include potential blood dyscrasias such as agranulocytosis, bone marrow depression, neutropenia, and thrombocytopenia .
Dosage Effects in Animal Models
The effects of procainamide vary with different dosages in animal models. In dogs, procainamide is used to treat atrial fibrillation and ventricular arrhythmias . The dosage for procainamide in animal models must be carefully monitored to avoid toxic or adverse effects. High doses of procainamide can lead to side effects such as loss of appetite, vomiting, diarrhea, weakness, low blood pressure, and rhythm abnormalities . The therapeutic efficacy and safety of procainamide depend on the dosage and the specific animal model used.
Metabolic Pathways
Procainamide is involved in various metabolic pathways. The most common pathway is the acetylation of procainamide to the less-toxic N-acetylprocainamide . This process is genetically determined, with individuals classified as either slow or rapid acetylators. Procainamide can also be oxidized by cytochrome P-450 enzymes to a reactive oxide metabolite . These metabolic pathways influence the drug’s efficacy and potential side effects.
Transport and Distribution
Procainamide is transported and distributed within cells and tissues through various mechanisms. It is absorbed after oral administration and reaches peak plasma concentrations within 1 to 2 hours . The drug is distributed throughout the body, with a bioavailability of approximately 85% when taken orally . Procainamide is transported by organic cation transporters, such as the H+/organic cation antiporter MATE1, which mediates its transport in renal proximal tubules .
Subcellular Localization
The subcellular localization of procainamide affects its activity and function. Procainamide is primarily localized in the cytosol, where it interacts with sodium channels and other ion channels . The drug’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for procainamide’s antiarrhythmic effects and its ability to stabilize the neuronal membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Procainamide can be synthesized through the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 4-aminobenzoic acid and the amine group of 2-diethylaminoethylamine. This process can be catalyzed by coupling agents such as carbodiimides under mild conditions .
Industrial Production Methods: In industrial settings, procainamide hydrochloride is produced by reacting procainamide with hydrochloric acid. The resulting procainamide hydrochloride is then purified and crystallized to obtain the final product. The industrial process ensures high purity and yield, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Procainamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Procainamide can be oxidized by hexacyanoferrate(III) in an alkaline medium. The reaction is first order with respect to the oxidant and less than unit order with respect to procainamide and alkali concentrations. The major products formed from this reaction include N-acetylprocainamide and other oxidized derivatives .
Reduction: Procainamide can be reduced to its corresponding amine derivatives under specific conditions. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Procainamide can undergo substitution reactions, particularly at the amine and amide functional groups. These reactions can be catalyzed by various reagents, including acids and bases.
Common Reagents and Conditions:
Oxidation: Hexacyanoferrate(III) in an alkaline medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acids, bases.
Vergleich Mit ähnlichen Verbindungen
Procaine: An ester-type local anesthetic with a shorter half-life compared to procainamide.
Amiodarone: A class III antiarrhythmic agent used for life-threatening ventricular arrhythmias.
Propranolol: A non-cardioselective beta-blocker used for blood pressure and angina control.
Procainamide’s uniqueness lies in its dual action of blocking both sodium and potassium channels, making it effective in treating various types of arrhythmias.
Eigenschaften
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCZEXYDRLIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
614-39-1 (hydrochloride) | |
| Record name | Procainamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023512 | |
| Record name | Procainamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT. | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51-06-9 | |
| Record name | Procainamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procainamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procainamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procainamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCAINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-169 °C, 165 - 169 °C | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)







![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)





